5-Hydroxyisoquinoline-3-carbonitrile
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Overview
Description
5-Hydroxyisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H6N2O It is a derivative of isoquinoline, characterized by the presence of a hydroxyl group at the 5th position and a cyano group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Bischler-Napieralski reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Industry: Used in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxyisoquinoline-3-carbonitrile involves its interaction with various molecular targets. The hydroxyl and cyano groups enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Hydroxyisoquinoline: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Hydroxyisoquinoline: The hydroxyl group is at a different position, affecting its chemical properties and reactivity.
8-Hydroxyquinoline: A related compound with significant biological activity but different structural features.
Uniqueness: 5-Hydroxyisoquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C10H6N2O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H |
InChI Key |
PJSDBRWXVJLKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)O |
Origin of Product |
United States |
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